4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine 4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18265227
InChI: InChI=1S/C10H17ClN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2
SMILES:
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72 g/mol

4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine

CAS No.:

Cat. No.: VC18265227

Molecular Formula: C10H17ClN4O

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine -

Specification

Molecular Formula C10H17ClN4O
Molecular Weight 244.72 g/mol
IUPAC Name 4-[2-[4-(2-chloroethyl)triazol-1-yl]ethyl]morpholine
Standard InChI InChI=1S/C10H17ClN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2
Standard InChI Key GVXZZFZDDFPXNE-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCN2C=C(N=N2)CCCl

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

4-(2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine (C₁₀H₁₇ClN₄O) features a morpholine ring connected to a 1,2,3-triazole moiety through a two-carbon ethyl spacer. The triazole subunit is further substituted with a 2-chloroethyl group at the 4-position. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₇ClN₄O
Molecular Weight244.72 g/mol
IUPAC Name4-[2-[4-(2-chloroethyl)triazol-1-yl]ethyl]morpholine
Canonical SMILESC1COCCN1CCN2C=C(N=N2)CCCl
Boiling Point (Predicted)~202.8°C (analogous to )

The morpholine ring contributes to the molecule’s polarity (PSA: ~35 Ų) and moderate lipophilicity (LogP: ~0.27), as inferred from structurally related compounds . The 1,2,3-triazole core enables hydrogen bonding and dipole interactions, critical for target engagement .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a morpholine-containing alkyne and a 2-chloroethyl azide precursor. A representative route includes:

  • Precursor Synthesis:

    • 4-(2-Chloroethyl)morpholine (CAS 3240-94-6) serves as a starting material, synthesized via nucleophilic substitution of morpholine with 1-bromo-2-chloroethane .

    • 2-Chloroethyl azide is prepared from 2-chloroethyl bromide and sodium azide.

  • CuAAC Reaction:
    Reaction of 4-(2-azidoethyl)morpholine with propargyl chloride under Cu(I) catalysis yields the target triazole.

Critical Parameters:

  • Temperature: 60–80°C

  • Catalyst: CuSO₄·5H₂O/sodium ascorbate

  • Yield: 60–75% (estimated from analogous reactions) .

Biological Activity and Mechanistic Insights

Analog StructureActivity (MIC)Target OrganismSource
4-(2-(1H-1,2,4-triazol-1-yl)ethyl)morpholine0.5–1 μMS. aureus, E. coli
Triazole-pyrimidine hybrids0.43 μg/mL (MRSA)Methicillin-resistant S. aureus

Mechanistically, triazoles inhibit fungal CYP51 and bacterial DNA gyrase, while morpholine enhances membrane permeability . The chloroethyl group may act as a leaving group, enabling covalent interactions with thiol-containing enzymes.

Anticancer Activity

Triazole derivatives demonstrate potent kinase inhibition. For instance:

CompoundIC₅₀ (c-Met Kinase)Cell Line Activity (IC₅₀)Source
Triazolotriazine derivative0.24 nMEBC-1 (0.85 nM)
Triazolo[4,3-b]tetrazine11.77 μMHL-60 (1.45 μM)

The chloroethyl group in 4-(2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine may facilitate alkylation of nucleophilic residues in kinase ATP-binding pockets, analogous to chlorambucil .

Research Applications and Future Directions

Chemical Biology Probes

The compound’s modular structure enables its use in:

  • Photoaffinity labeling: Azide-triazole cycloaddition for target identification.

  • PROTACs: Chloroethyl group as a warhead for protein degradation.

Therapeutic Development

Ongoing efforts focus on:

  • Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) in oncology .

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